molecular formula C14H16Cl2O4 B12567552 2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 188602-80-4

2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]

Cat. No.: B12567552
CAS No.: 188602-80-4
M. Wt: 319.2 g/mol
InChI Key: QFABPGJIMHYBJY-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is an organic compound characterized by its unique structure, which includes two dioxolane rings connected by a phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of 1,4-phenylenedimethanol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate chloromethyl ethers, which then cyclize to form the dioxolane rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Substitution Reactions: The chloromethyl groups in 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, which can further react to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Products can include alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl groups are particularly reactive, allowing the compound to participate in various substitution and oxidation reactions. These reactions can modify the compound’s structure, leading to the formation of new functional groups and complex molecules.

Comparison with Similar Compounds

    2,2’-(1,4-Phenylene)bis[4-mercaptan-1,3,2-dioxaborolane]: Similar in structure but contains mercaptan groups instead of chloromethyl groups.

    2,2’-(1,4-Phenylene)bis[4-(azidomethyl)-1,3-dioxolane]: Contains azidomethyl groups, making it more reactive towards certain nucleophiles.

Uniqueness: 2,2’-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its chloromethyl groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

188602-80-4

Molecular Formula

C14H16Cl2O4

Molecular Weight

319.2 g/mol

IUPAC Name

4-(chloromethyl)-2-[4-[4-(chloromethyl)-1,3-dioxolan-2-yl]phenyl]-1,3-dioxolane

InChI

InChI=1S/C14H16Cl2O4/c15-5-11-7-17-13(19-11)9-1-2-10(4-3-9)14-18-8-12(6-16)20-14/h1-4,11-14H,5-8H2

InChI Key

QFABPGJIMHYBJY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=C(C=C2)C3OCC(O3)CCl)CCl

Origin of Product

United States

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